N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQYODESRMOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent, with studies indicating its efficacy against various microbial strains.
Cancer Research: Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting specific cancer cell lines.
Material Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that the compound may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide are compared below with related compounds, emphasizing synthesis, physicochemical properties, and bioactivity.
Structural Analogues with Sulfonyl/Sulfonamide Substituents
Key Observations :
- Electron-Withdrawing Groups: The tosyl group in the target compound and the phenylsulfonyl group in Compound 54 enhance stability and influence binding affinity compared to morpholinosulfonyl or sulfamoyl derivatives .
- Heterocyclic Cores : Triazole (Compound 54) and oxadiazole (CDD-934506) cores may offer better metabolic resistance than benzothiazole, but benzothiazole derivatives often exhibit superior fluorescence properties for imaging applications .
Benzothiazole Derivatives with Varied Acetamide Substituents
Key Observations :
- Substituent Flexibility: The target compound’s tosyl group provides bulkiness and electron-withdrawing effects, contrasting with BZ-IV’s methylpiperazine (electron-donating) and ’s chlorophenoxy (polar but less bulky) .
- Synthetic Routes : The target compound likely shares coupling reaction strategies with BZ-IV (e.g., EDC/DMAP-mediated amidation) .
Analgesic and Anti-Inflammatory Analogues
Key Observations :
- Sulfonamide vs. Tosyl : Compound 35’s piperazinylsulfonyl group shows superior analgesic activity, suggesting that nitrogen-containing sulfonamides may enhance CNS penetration compared to the target’s tosyl group .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-tubercular agent targeting the enzyme DprE1 in Mycobacterium tuberculosis .
- Molecular Formula : C22H18N2O2S2
- CAS Number : 478049-98-8
- Molar Mass : 406.52 g/mol
The primary mechanism of action involves the inhibition of DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis. By disrupting the enzymatic function, the compound effectively reduces the virulence and survival rate of this pathogen .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research has demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial effectiveness .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. It demonstrates the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Inhibition of Mycobacterium tuberculosis
A study conducted by Kumar et al. (2016) focused on the inhibitory effects of this compound on DprE1. The results indicated a significant reduction in M. tuberculosis viability when treated with varying concentrations of the compound, showcasing its potential as a lead compound for developing new anti-tubercular drugs .
Pharmacokinetics and Safety Profile
Research on similar benzothiazole derivatives suggests that they often exhibit favorable pharmacokinetic properties, including good absorption and bioavailability. However, comprehensive toxicity studies are necessary to establish a complete safety profile for this compound .
Conclusion and Future Directions
This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Future studies should focus on:
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Further investigating the molecular pathways affected by this compound.
Q & A
Q. What computational tools predict polypharmacology for this compound?
- Tools and Workflows :
- SwissTargetPrediction : Identifies potential targets (e.g., carbonic anhydrases, kinases) based on structural similarity .
- Molecular Docking (AutoDock Vina) : Screens against >500 human enzymes to prioritize experimental validation .
- Machine Learning (QSAR Models) : Predicts ADMET properties (e.g., CYP450 inhibition risks) .
Data Contradictions and Mitigation
- Example : Discrepancies in reported IC₅₀ values for carbonic anhydrase IX (0.8 µM vs. 2.5 µM).
- Root Cause : Assay buffer differences (Tris-HCl vs. HEPES) affecting zinc coordination .
- Solution : Standardize assay protocols across labs and validate with positive controls (e.g., acetazolamide).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
